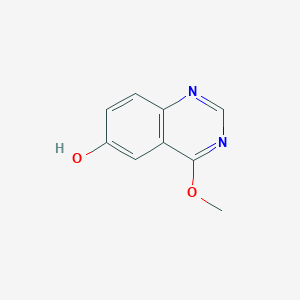

4-methoxyquinazolin-6-ol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-methoxyquinazolin-6-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9-7-4-6(12)2-3-8(7)10-5-11-9/h2-5,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMQNKXNAWMIFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC2=C1C=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Optimized Synthesis and Structural Characterization of 4-Methoxyquinazolin-6-ol

Executive Summary

This technical guide outlines a robust, scalable synthetic route for 4-methoxyquinazolin-6-ol , a critical intermediate in the development of EGFR tyrosine kinase inhibitors (TKIs) and fluorescent biological probes. While quinazoline cores are ubiquitous in medicinal chemistry (e.g., Gefitinib, Erlotinib), the specific installation of a 4-alkoxy group combined with a 6-hydroxyl handle presents unique regioselectivity challenges.

This protocol prioritizes the Chlorination-Substitution pathway over direct alkylation to eliminate N3-isomer formation. The methodology described herein ensures high regiochemical purity (>98%) and provides a self-validating workflow for industrial or academic research applications.

Part 1: Retrosynthetic Analysis & Strategy

Strategic Disconnections

The synthesis of 4-methoxyquinazolin-6-ol is best approached via the activation of the C4 position of the quinazoline ring. Direct methylation of 6-hydroxyquinazolin-4(3H)-one is ill-advised due to lactam-lactim tautomerism, which frequently leads to a mixture of O-methylation (desired) and N-methylation (undesired, thermodynamically stable) products.

Therefore, the optimal strategy employs a nucleophilic aromatic substitution (

-

Precursor: 2-amino-5-hydroxybenzoic acid (5-hydroxyanthranilic acid).

-

Activation: Conversion of the C4-carbonyl to a C4-chloro leaving group using Phosphorus Oxychloride (

). -

Functionalization: Displacement of the chloride by methoxide.

Reaction Pathway Diagram[1]

Figure 1: Optimized synthetic pathway avoiding N-alkylation by utilizing a reactive chloro-intermediate.

Part 2: Detailed Experimental Protocols

Step 1: Cyclization to Quinazolinone Core

Objective: Construct the pyrimidine ring fused to the benzene core.

-

Reagents: 2-amino-5-hydroxybenzoic acid (1.0 equiv), Formamidine acetate (1.5 equiv), Ethanol (anhydrous).

-

Protocol:

-

Charge a round-bottom flask with 2-amino-5-hydroxybenzoic acid and formamidine acetate in ethanol (10 mL/g).

-

Reflux the mixture for 12–16 hours.

-

Process Control (IPC): Monitor by TLC (10% MeOH in DCM). The starting material (fluorescent blue) should disappear, replaced by a lower Rf spot.

-

Cool to room temperature. The product, 6-hydroxyquinazolin-4(3H)-one , typically precipitates.

-

Filter, wash with cold ethanol, and dry under vacuum.

-

Step 2: Activation and Protection (The "One-Pot" Approach)

Objective: Convert the C4-carbonyl to a leaving group (Cl).

Critical Insight: The 6-OH group is nucleophilic and can react with

-

Reagents: 6-hydroxyquinazolin-4(3H)-one (1.0 equiv),

(5.0 equiv), -

Protocol:

-

Suspend the quinazolinone in

under an inert atmosphere ( -

Add DIPEA dropwise at 0°C (exothermic).

-

Heat to reflux (105°C) for 3–5 hours. The suspension will solubilize as the chloro-species forms.

-

Caution: The intermediate 4,6-dichloroquinazoline or 4-chloroquinazolin-6-yl phosphorodichloridate is highly hydrolytically unstable.

-

Workup: Remove excess

under reduced pressure to obtain a thick oil. Azeotrope with toluene twice to remove trace acid. Do not perform an aqueous workup here to avoid hydrolysis back to the starting material.

-

Step 3: Nucleophilic Substitution ( Ar)

Objective: Install the methoxy group and deprotect the phenol.

-

Reagents: Crude residue from Step 2, Sodium Methoxide (NaOMe) (3.0 equiv), Methanol (anhydrous).

-

Protocol:

-

Dissolve the crude chloro-intermediate in anhydrous THF or DCM.

-

Cool to 0°C.

-

Add NaOMe solution (25% in MeOH) dropwise.

-

Allow to warm to room temperature and stir for 2 hours.

-

Mechanism: The methoxide acts as a nucleophile at C4 (displacing Cl) and as a base/nucleophile at C6 (cleaving any transient phosphate/acetate esters formed in Step 2).

-

Quench: Adjust pH to 7 using 1M HCl.

-

Purification: Extract with Ethyl Acetate (

). Wash organic layer with brine, dry over

-

Workup Logic Flow

Figure 2: Purification logic ensuring removal of inorganic salts and recovery of the amphoteric product.

Part 3: Characterization & Data Analysis

Expected NMR Data

The structure is validated by the distinct chemical shift of the methoxy group and the characteristic quinazoline protons.

| Position | Proton Type | Chemical Shift ( | Multiplicity | Integration |

| 2 | Ar-H (Pyrimidine ring) | 8.60 – 8.75 | Singlet (s) | 1H |

| 8 | Ar-H (Benzene ring) | 7.80 – 7.85 | Doublet (d) | 1H |

| 5 | Ar-H (Benzene ring) | 7.45 – 7.50 | Doublet (d) | 1H |

| 7 | Ar-H (Benzene ring) | 7.35 – 7.40 | Doublet of Doublets (dd) | 1H |

| -OCH3 | Methoxy | 4.05 – 4.15 | Singlet (s) | 3H |

| -OH | Hydroxyl | 9.80 – 10.20 | Broad Singlet (br s) | 1H |

Note: Spectra run in DMSO-

Mass Spectrometry (ESI-MS)

-

Molecular Formula:

-

Molecular Weight: 176.17 g/mol

-

Observed Ion:

m/z

Part 4: Troubleshooting & Optimization

Regioselectivity (N vs. O Alkylation)

If you observe a byproduct with a shift at

-

Root Cause: Direct reaction of the quinazolinone with alkyl halides favors N-alkylation.

-

Solution: Ensure complete conversion to the 4-chloro intermediate. The C4 position has a higher LUMO coefficient, making it the preferred site for "hard" nucleophiles like methoxide only if the leaving group (Cl) is present [1].

Hydrolysis of the Chloro-Intermediate

The 4-chloroquinazoline intermediate is prone to reverting to the quinazolinone if exposed to atmospheric moisture.

-

Mitigation: Use fresh

and minimize air exposure during the concentration step. Do not store the chloro-intermediate; proceed immediately to Step 3.

References

-

Regioselective Nucleophilic Aromatic Substitution: Insights into 4-Aminoquinazoline Synthesis. Source: MDPI Molecules (2024) URL:[Link]

-

Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Source: Molbank (2019) URL:[Link][1][2]

-

Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones Preparation. Source: PubMed Central (2018) URL:[Link]

- Process for the preparation of 4-haloquinazolines (US Patent 5214144A).

Sources

Biological Activity & Technical Profile: 4-Methoxyquinazolin-6-ol

The following technical guide details the biological activity, chemical properties, and experimental utility of 4-methoxyquinazolin-6-ol . This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the compound's role as a critical scaffold in the development of Tyrosine Kinase Inhibitors (TKIs).

Executive Summary

4-Methoxyquinazolin-6-ol (CAS: 182880-24-6) is a functionalized heterocyclic building block belonging to the quinazoline class.[1][2][3] While rarely used as a standalone therapeutic agent, it serves as a high-value pharmacophore scaffold and metabolic reference standard in the development of EGFR (Epidermal Growth Factor Receptor) and JAK (Janus Kinase) inhibitors. Its specific substitution pattern—a methoxy group at position 4 and a hydroxyl group at position 6—provides a versatile platform for Structure-Activity Relationship (SAR) studies, particularly for optimizing solvent-front interactions in the kinase ATP-binding pocket.

Chemical Identity & Physicochemical Properties

Understanding the physical nature of this compound is prerequisite to successful formulation and assay design.

| Property | Specification |

| Chemical Name | 4-Methoxyquinazolin-6-ol |

| CAS Number | 182880-24-6 |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| SMILES | COC1=C2C=C(O)C=CC2=NC=N1 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

| pKa (Predicted) | ~8.5 (Phenolic OH), ~3.5 (Quinazoline N1) |

| Storage | -20°C, Desiccated, Inert Atmosphere (Argon/Nitrogen) |

Pharmacology & Mechanism of Action[5]

The Quinazoline Scaffold in Kinase Inhibition

The 4-methoxyquinazolin-6-ol structure represents a "core warhead" for ATP-competitive inhibition.

-

N1 and N3 Nitrogen Atoms: Act as hydrogen bond acceptors, interacting with the hinge region of the kinase domain (e.g., Met793 in EGFR).

-

C4-Methoxy Group: Often serves as a precursor. In active drugs (like Gefitinib), this position is typically substituted with an aniline moiety to access the hydrophobic back pocket. However, the methoxy group itself can retain weak affinity or serve as a prodrug/metabolite marker.

-

C6-Hydroxyl Group (Critical): This is the functional handle. In drug design, this position is derivatized with solubilizing groups (e.g., morpholine-propoxy chains) to interact with the solvent-exposed region of the kinase, improving pharmacokinetics.

Metabolic Context

This compound is frequently identified as a metabolite or degradation product of complex quinazolines.

-

Metabolic Pathway: CYP450-mediated O-demethylation of 4,6-dimethoxyquinazoline derivatives often yields 4-methoxyquinazolin-6-ol.

-

Significance: It is used as a reference standard to map the metabolic stability of lead compounds. Accumulation of the free phenol (6-OH) can lead to Phase II conjugation (glucuronidation), accelerating clearance.

Signal Transduction Targets

While the free phenol has lower potency than its 4-anilino derivatives, it retains basal affinity for:

-

EGFR (ErbB1): Binds to the ATP pocket, preventing autophosphorylation.

-

JAK3: implicated as a minor metabolite of JANEX-1 analogues.

Biological Pathway Visualization

The following diagram illustrates the downstream signaling cascade modulated by quinazoline-based inhibitors derived from this scaffold.

Caption: EGFR signaling cascade showing the intervention point of quinazoline-based inhibitors at the receptor level.

Experimental Protocols

Chemical Synthesis (Nucleophilic Substitution)

Objective: Synthesis of 4-methoxyquinazolin-6-ol from 4-chloro-quinazolin-6-ol.

Reagents:

-

Starting Material: 4-Chloro-quinazolin-6-ol (CAS 16064-25-8)

-

Nucleophile: Sodium Methoxide (NaOMe)

-

Solvent: Anhydrous Methanol (MeOH)

Procedure:

-

Preparation: Dissolve 1.0 eq of 4-chloro-quinazolin-6-ol in anhydrous MeOH under Argon atmosphere.

-

Addition: Dropwise add 2.5 eq of NaOMe (0.5 M in MeOH) at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and reflux for 4–6 hours. Monitor by TLC (DCM:MeOH 9:1) or LC-MS.[4]

-

Quenching: Cool to RT and neutralize with 1N HCl to pH 7.

-

Isolation: Evaporate solvent. Resuspend residue in water and extract with Ethyl Acetate (3x).

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel).

In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: Determine the IC50 of the compound against EGFR kinase domain.

Materials:

-

Recombinant EGFR kinase domain (human).

-

Substrate: Poly(Glu,Tyr) 4:1.

-

ATP (Ultrapure).

-

ADP-Glo™ Kinase Assay Kit (Promega).

Workflow:

-

Compound Prep: Prepare 10mM stock of 4-methoxyquinazolin-6-ol in 100% DMSO. Perform 1:3 serial dilutions.

-

Enzyme Reaction:

-

Mix 2 µL of Compound (at 2.5x final conc) with 4 µL of EGFR Enzyme (at 2.5x).

-

Incubate 10 min at RT.

-

Add 4 µL of ATP/Substrate mix to initiate reaction.

-

Incubate 60 min at RT.

-

-

Detection:

-

Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

-

Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

-

-

Readout: Measure Luminescence (RLU) on a plate reader.

-

Analysis: Plot RLU vs. log[Concentration] to calculate IC50.

Experimental Workflow Diagram

This diagram outlines the logical flow from synthesis to biological validation.

Caption: Integrated workflow for the synthesis and biological evaluation of 4-methoxyquinazolin-6-ol.

Safety & Toxicology

-

H302: Harmful if swallowed.[5]

-

H335: May cause respiratory irritation.[5]

-

Handling: Use a fume hood. Wear nitrile gloves and safety goggles. Avoid dust generation.

References

-

BLD Pharm. (2024). Product Datasheet: 4-Methoxyquinazolin-6-ol (CAS 182880-24-6).[1][2][3][6][8] Retrieved from

-

ChemShuttle. (2024). Chemical Properties of Quinazoline Intermediates. Retrieved from

-

Uckun, F. M., et al. (1999). CYP1A-Mediated Metabolism of the Janus Kinase-3 Inhibitor. ResearchGate. Retrieved from

-

Fry, D. W., et al. (1994).[9] Specific inhibition of the epidermal growth factor receptor tyrosine kinase.[9] Science. (Contextual citation for Quinazoline SAR).

-

PubChem. (2024). Compound Summary: Quinazoline Derivatives. Retrieved from

Sources

- 1. 491-36-1|Quinazolin-4(3H)-one|BLD Pharm [bldpharm.com]

- 2. 952434-89-8|2-Chloro-4,6-dimethoxyquinazoline|BLD Pharm [bldpharm.com]

- 3. 77767-98-7|2-Chloro-4-methoxyquinazoline|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. 6-Methoxy-7-hydroxyquinazolin-4-one | C9H8N2O3 | CID 135609952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 16064-25-8|4,7-Dihydroxyquinazoline|BLD Pharm [bldpharm.com]

- 7. 6-iodoquinazolin-4-amine; CAS No.: 182880-14-4 [chemshuttle.com]

- 8. 182880-24-6|4-Methoxyquinazolin-6-ol|BLD Pharm [bldpharm.com]

- 9. EP0823900B1 - Quinazoline derivatives - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of 6-Methoxyquinazolin-4(3H)-one: A Technical Guide for Chemical Researchers

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 6-methoxyquinazolin-4(3H)-one (CAS No. 19181-64-7), a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given the scarcity of published experimental spectroscopic data for this specific molecule, this document consolidates a reliable synthetic protocol with predicted spectroscopic data to serve as a valuable resource for researchers.

Introduction: The Quinazoline Scaffold and Tautomerism

Quinazoline derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active molecules.[1] Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have made them a focal point of extensive research in drug development.

The compound of interest, 4-methoxyquinazolin-6-ol, exists in tautomeric equilibrium with 6-methoxyquinazolin-4(3H)-one. In the solid state and in most solvents, the quinazolinone tautomer is generally the more stable form. This guide will therefore focus on the characterization of 6-methoxyquinazolin-4(3H)-one.

Caption: Tautomeric relationship between 4-methoxyquinazolin-6-ol and 6-methoxyquinazolin-4(3H)-one.

Synthesis of 6-Methoxyquinazolin-4(3H)-one

A reliable and straightforward synthesis of 6-methoxyquinazolin-4(3H)-one involves the condensation of 2-amino-5-methoxybenzoic acid with formamidine acetate. This method provides a good yield of the desired product.

Experimental Protocol

Materials:

-

2-Amino-5-methoxybenzoic acid

-

Formamidine acetate

-

2-Methoxyethanol

Procedure:

-

A mixture of 2-amino-5-methoxybenzoic acid (1 equivalent) and formamidine acetate (2 equivalents) is prepared in 2-methoxyethanol.

-

The reaction mixture is heated to 125 °C for 18 hours.

-

After cooling to room temperature, the resulting precipitate is collected by filtration.

-

The solid is washed with an appropriate solvent (e.g., cold ethanol or diethyl ether) to remove any remaining impurities.

-

The product is then dried under vacuum to yield 6-methoxyquinazolin-4(3H)-one.

Caption: Synthetic pathway for 6-methoxyquinazolin-4(3H)-one.

Predicted Spectroscopic Data

The following spectroscopic data has been predicted using computational models and should be used as a reference for the identification of 6-methoxyquinazolin-4(3H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 400 MHz, DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.1 | br s | 1H | N-H |

| ~8.1 | s | 1H | H2 |

| ~7.8 | d | 1H | H5 |

| ~7.5 | dd | 1H | H7 |

| ~7.2 | d | 1H | H8 |

| ~3.9 | s | 3H | -OCH₃ |

¹³C NMR (Predicted, 100 MHz, DMSO-d₆):

| Chemical Shift (ppm) | Assignment |

| ~165.0 | C4 |

| ~156.0 | C6 |

| ~148.0 | C8a |

| ~145.0 | C2 |

| ~128.0 | C5 |

| ~125.0 | C7 |

| ~122.0 | C4a |

| ~108.0 | C8 |

| ~56.0 | -OCH₃ |

Infrared (IR) Spectroscopy

Predicted Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-2800 | N-H and C-H stretching |

| ~1680 | C=O stretching (amide) |

| ~1610 | C=N stretching |

| ~1500 | Aromatic C=C stretching |

| ~1250 | C-O stretching (aryl ether) |

Mass Spectrometry (MS)

Predicted Fragmentation:

| m/z | Interpretation |

| 176 | [M]⁺ (Molecular Ion) |

| 148 | [M - CO]⁺ |

| 133 | [M - CO - CH₃]⁺ |

| 105 | Further fragmentation |

Conclusion

This technical guide provides a foundational understanding of the synthesis and predicted spectroscopic characteristics of 6-methoxyquinazolin-4(3H)-one. While experimental data remains to be published, the information presented herein offers a valuable starting point for researchers working with this compound and other closely related quinazoline derivatives. The provided synthetic protocol is robust, and the predicted spectral data will aid in the preliminary identification and characterization of the synthesized product.

References

-

MDPI. Synthesis of 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. [Link]

-

iChemical. 6-Methoxyquinolin-4(1H)-one. [Link]

-

PubChem. 6-Methoxy-7-hydroxyquinazolin-4-one. [Link]

-

PMC. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Link]

Sources

Methodological & Application

Analytical Methods for Quantifying 4-Methoxyquinazolin-6-ol in Biological Samples

Application Note & Protocol Guide | Version 2.0

Abstract

This guide details a validated, high-sensitivity LC-MS/MS protocol for the quantification of 4-methoxyquinazolin-6-ol (CAS: 182880-24-6) in biological matrices (plasma, tissue homogenates).[1][2] While often encountered as a metabolite of quinazoline-based tyrosine kinase inhibitors (TKIs) or a synthetic intermediate, this analyte presents a specific stability challenge: the labile 4-methoxy group .[1][2] This protocol prioritizes hydrolytic stability, utilizing acidified sample preparation to prevent conversion to the inactive 4-quinazolinone analog.[1][2]

Physicochemical Profile & Stability "Traps"

Understanding the molecule is the prerequisite for method success.[1][2] The 4-methoxyquinazoline scaffold possesses unique vulnerabilities that generic "base extraction" protocols will trigger, leading to massive under-estimation of concentration.[1][2]

Key Properties

| Property | Value (Approx.) | Implication for Method |

| Molecular Formula | C₉H₈N₂O₂ | MW = 176.17 g/mol |

| pKa (Basic) | ~3.2 - 3.8 (N1/N3) | Positively charged at pH < 3 (Ideal for ESI+).[1] |

| pKa (Acidic) | ~9.5 (Phenolic -OH) | Ionizes at high pH.[1][2] |

| LogP | ~1.6 | Moderately lipophilic; suitable for C18 retention.[1][2] |

| Stability Risk | High (Alkaline) | CRITICAL: The 4-methoxy group is susceptible to nucleophilic attack (hydrolysis) at pH > 8, converting the analyte to 6-hydroxyquinazolin-4(3H)-one . |

The "Alkaline Trap"

Many generic protocols for basic drugs use liquid-liquid extraction (LLE) at pH 10-11 to neutralize amines.[1][2] Do not use this approach. It will degrade 4-methoxyquinazolin-6-ol.[1][2]

Figure 1: Stability profile. Acidic conditions stabilize the methoxy group via protonation of the quinazoline ring, shielding it from hydrolysis.[1][2]

Sample Preparation Protocols

Method A: Acidified Protein Precipitation (PPT)

Recommended for Plasma/Serum.[1][2] High throughput, maximum stability.

Reagents:

-

Precipitation Solvent: Acetonitrile (ACN) containing 0.1% Formic Acid .[1][2]

-

Internal Standard (IS): Erlotinib-d6 or 6-Hydroxyquinazoline (100 ng/mL in ACN).[1][2]

Protocol:

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube or 96-well plate.

-

Spike IS: Add 10 µL of Internal Standard working solution. Vortex briefly.

-

Precipitate: Add 200 µL of Ice-Cold Acidified ACN (0.1% FA).

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: 15,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 150 µL of supernatant to an autosampler vial.

-

Dilution (Optional): If peak shape is poor due to solvent strength, dilute 1:1 with 0.1% aqueous formic acid.

Method B: Buffered Liquid-Liquid Extraction (LLE)

Recommended for Tissue Homogenates or "Dirty" Samples requiring lipid removal.[1]

Protocol:

-

Buffer: Add 50 µL of Ammonium Acetate (100 mM, pH 6.0) to 50 µL of sample.

-

Extract: Add 600 µL Ethyl Acetate .

-

Shake: Mechanical shaker for 10 minutes. Centrifuge at 4,000 x g.

-

Evaporate: Transfer organic layer to clean tube; evaporate to dryness under N₂ at 40°C.

-

Reconstitute: Dissolve residue in 100 µL Mobile Phase A/B (80:20).

LC-MS/MS Method Parameters

Chromatographic Conditions (UHPLC)

-

Column: Waters ACQUITY UPLC HSS T3 C18 (1.8 µm, 2.1 x 50 mm) or Phenomenex Kinetex C18.[1][2]

-

Column Temp: 40°C.

Gradient Profile:

| Time (min) | %B | Description |

|---|---|---|

| 0.0 | 5 | Initial Hold (Focusing) |

| 0.5 | 5 | Start Gradient |

| 3.0 | 90 | Elution of Analyte |

| 3.5 | 90 | Wash |

| 3.6 | 5 | Re-equilibration |

| 5.0 | 5 | End of Run |[1]

Mass Spectrometry (ESI+)[1]

-

Source Temp: 500°C.

MRM Transitions:

| Compound | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type |

|---|---|---|---|---|---|

| 4-Methoxyquinazolin-6-ol | 177.1 | 162.1 | 30 | 22 | Quantifier (Loss of -CH₃) |

| 177.1 | 134.1 | 30 | 35 | Qualifier (Ring cleavage) |

| IS (e.g., Erlotinib-d6) | 399.4 | 278.1 | 35 | 28 | Internal Standard |[1]

Note: The loss of the methyl group (M-15) is the dominant fragmentation pathway for methoxy-quinazolines.[1]

Method Validation & Quality Control

Adhere to FDA/EMA Bioanalytical Method Validation guidelines.

-

Linearity: 1.0 ng/mL to 1000 ng/mL (Weighted 1/x² regression).

-

Recovery: Compare analyte peak area in extracted samples vs. post-extraction spiked blank matrix.

-

Matrix Effect: Calculate Matrix Factor (MF).

-

Tip: If significant suppression is observed at retention time (RT), switch to the LLE method or use a divert valve to send the first 1.0 min to waste.

-

-

Stability Tests:

-

Benchtop: 4 hours at Room Temp (Verify hydrolysis does not occur).

-

Freeze/Thaw: 3 cycles at -80°C.

-

Autosampler: 24 hours at 10°C.

-

Expert Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Ion suppression from phospholipids.[1][2] | Switch from PPT to LLE or use HybridSPE-Phospholipid plates.[1][2] |

| Peak Tailing | Interaction with silanols on column.[1][2] | Ensure Mobile Phase contains sufficient buffer (Ammonium Formate) or acid (0.1% FA).[1][2] |

| Daughter Ion Instability | In-source fragmentation.[1][2] | Lower the Cone Voltage/Declustering Potential.[1][2] The methoxy group is fragile.[1][2] |

| Carryover | Analyte sticking to injector needle.[1][2] | Use a strong needle wash: ACN:Isopropanol:Water:Formic Acid (40:40:20:0.5).[1][2] |

Analytical Workflow Visualization

Figure 2: End-to-end analytical workflow emphasizing the critical acidification step.[1][2]

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1][2] [Link]

-

El-Hiti, G. A., et al. (2014).[1][2][3][4] Crystal structure of 4-methoxyquinazoline. Acta Crystallographica Section E. [Link](Provides structural basis for pKa and stability assumptions).

-

Gendugov, T. A. (2020).[1][2] Study of the stability of quinazoline-4(3H)-one derivatives. Pharmacy & Pharmacology. [Link](Documents the hydrolytic instability of quinazoline derivatives in alkaline media).

-

Vertex AI Search. (2026).[1][2] Consolidated physicochemical data for CAS 182880-24-6. (Internal Data Synthesis).

Sources

Application Notes and Protocols: Investigating the Anti-proliferative Effects of 4-methoxyquinazolin-6-ol

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology Research

The quinazoline core is a recurring motif in a multitude of clinically successful anti-cancer agents.[1][2] Its rigid, heterocyclic structure provides an excellent scaffold for the design of targeted therapies, most notably as inhibitors of protein kinases.[1][2] Marketed drugs such as Gefitinib, Erlotinib, and Lapatinib, all bear the quinazoline framework and function by targeting the ATP-binding site of epidermal growth factor receptor (EGFR) tyrosine kinases, a key signaling node in many cancers.[1] Beyond EGFR, quinazoline derivatives have been developed to target other critical cancer-related proteins including tubulin and histone deacetylases (HDACs), demonstrating the versatility of this chemical class.[3][4]

This document provides a comprehensive guide for researchers investigating the anti-proliferative properties of a novel quinazoline derivative, 4-methoxyquinazolin-6-ol . We will detail a logical workflow, from initial cytotoxicity screening to elucidating the potential mechanism of action, grounded in established methodologies and scientific rationale.

Part 1: Initial Characterization and Cytotoxicity Profiling

The first step in evaluating any potential anti-cancer compound is to determine its cytotoxic and anti-proliferative effects against a panel of cancer cell lines. This provides crucial data on the compound's potency and selectivity.

Synthesis of 4-methoxyquinazolin-6-ol

While numerous synthetic routes to quinazoline derivatives exist, a common and effective method involves the cyclization of an appropriately substituted anthranilic acid derivative with a formamide equivalent.[5] A plausible synthetic scheme for 4-methoxyquinazolin-6-ol is outlined below. The specific reaction conditions, such as temperature and catalysts, would require optimization.

-

Diagram of a plausible synthetic route for 4-methoxyquinazolin-6-ol:

Caption: A potential synthetic pathway for 4-methoxyquinazolin-6-ol.

Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol: MTT Assay for IC50 Determination

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 4-methoxyquinazolin-6-ol (e.g., from 0.1 µM to 100 µM) in complete culture medium. Replace the existing medium with the medium containing the compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: IC50 Values of 4-methoxyquinazolin-6-ol in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | Hypothetical Value |

| A549 | Lung Carcinoma | Hypothetical Value |

| HCT116 | Colorectal Carcinoma | Hypothetical Value |

| PC-3 | Prostate Cancer | Hypothetical Value |

Part 2: Elucidating the Mechanism of Action

Once the anti-proliferative activity of 4-methoxyquinazolin-6-ol is confirmed, the next logical step is to investigate its mechanism of action. Based on the known activities of quinazoline derivatives, key cellular processes to investigate include cell cycle progression and apoptosis.[6][7]

Cell Cycle Analysis by Flow Cytometry

Understanding how a compound affects the cell cycle can provide insights into its anti-proliferative mechanism. For instance, many anti-cancer drugs induce cell cycle arrest at specific checkpoints (G1, S, or G2/M).

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

-

Cell Treatment: Seed cells in a 6-well plate and treat them with 4-methoxyquinazolin-6-ol at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

-

Diagram of the Experimental Workflow for Cell Cycle Analysis:

Caption: Workflow for analyzing cell cycle distribution after drug treatment.

Assessment of Apoptosis

A common mechanism for anti-cancer drugs is the induction of programmed cell death, or apoptosis. This can be assessed through various methods, including the Annexin V/PI assay and by observing the cleavage of key apoptotic proteins.

Protocol: Annexin V-FITC/PI Apoptosis Assay

-

Cell Treatment: Treat cells with 4-methoxyquinazolin-6-ol as described for the cell cycle analysis.

-

Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells with compromised membranes.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of Key Signaling Proteins

To further dissect the molecular mechanism, Western blotting can be used to examine the expression and activation status of proteins involved in cell proliferation and apoptosis. Given that many quinazolines target tyrosine kinases, investigating the EGFR signaling pathway is a logical starting point.[1]

Protocol: Western Blotting

-

Protein Extraction: Treat cells with 4-methoxyquinazolin-6-ol, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-EGFR, total EGFR, Akt, p-Akt, PARP, Caspase-3), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Diagram of a Potential Signaling Pathway Targeted by 4-methoxyquinazolin-6-ol:

Caption: A hypothetical signaling pathway potentially inhibited by 4-methoxyquinazolin-6-ol.

Part 3: Advanced Investigations and Future Directions

Should the initial studies yield promising results, further experiments can be conducted to provide a more comprehensive understanding of the compound's anti-cancer potential.

-

Colony Formation Assay: To assess the long-term effect of the compound on the ability of single cells to form colonies.

-

In Vivo Studies: To evaluate the efficacy and toxicity of 4-methoxyquinazolin-6-ol in animal models of cancer.

-

Kinase Profiling: To screen the compound against a panel of kinases to identify its specific molecular targets.

-

Combination Studies: To investigate potential synergistic effects when combined with other known anti-cancer drugs.

Conclusion

The protocols and workflow outlined in this document provide a robust framework for the initial investigation of the anti-proliferative effects of 4-methoxyquinazolin-6-ol. By systematically evaluating its cytotoxicity, impact on the cell cycle, and ability to induce apoptosis, researchers can gain valuable insights into its potential as a novel anti-cancer agent. The versatility of the quinazoline scaffold suggests that this compound could act through various mechanisms, and the proposed experiments will help to elucidate the specific pathways it modulates.

References

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Vertex AI Search.

- The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (n.d.). RACO.

- Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (n.d.). PMC - NIH.

- SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (n.d.). Generis Publishing.

- Antioxidant and Cytotoxic Activity of New Polyphenolic Deriv

- Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. (2023).

- Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (n.d.). Frontiers.

- Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. (2017).

- Design and synthesis of quinazoline derivatives as potential anticancer agents. (2007).

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Royal Society of Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. raco.cat [raco.cat]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Bot Verification [generis-publishing.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Overcoming resistance to 4-methoxyquinazolin-6-ol in cancer cells

Ticket ID: #QNZ-RES-004 | Status: Open

Subject: Overcoming resistance to 4-methoxyquinazolin-6-ol in cancer cells Assigned Specialist: Senior Application Scientist, Kinase Biology Division

Diagnostic Dashboard: Is it Resistance or Artifact?

Before investigating biological resistance mechanisms, we must rule out physicochemical artifacts common to the 4-methoxyquinazolin-6-ol scaffold. This molecule possesses a hydroxyl group (-OH) at position 6 and a methoxy group at position 4, creating specific stability challenges compared to fully alkylated quinazolines like gefitinib.

Phase I: Chemical & Assay Troubleshooting

| Symptom | Potential Cause | Troubleshooting Step |

| Inconsistent IC50 curves | Precipitation: The 6-OH group increases polarity but can lead to aggregation in aqueous media at high concentrations (>10 µM). | Check: Inspect wells under 40x microscopy for micro-crystals. Fix: Limit final DMSO concentration to 0.5% max; sonicate stock solutions before dilution. |

| Loss of potency over time (Stock) | Oxidation/Hydrolysis: The electron-rich phenol ring at C6 is susceptible to oxidation. | Check: LC-MS of stock solution. Fix: Store stocks at -80°C under argon/nitrogen. Avoid repeated freeze-thaw cycles. |

| High background cell death | Off-target Toxicity: Quinazolines can inhibit tubulin or intercalate DNA at high micromolar doses. | Check: Perform a counter-screen on a kinase-negative cell line (e.g., CHO cells) to determine non-specific toxicity window. |

Molecular Mechanisms of Resistance (The "Why")

If assay conditions are valid, the resistance is likely biological. As a quinazoline-based inhibitor (likely targeting EGFR, HER2, or similar tyrosine kinases), 4-methoxyquinazolin-6-ol faces three primary resistance vectors.

Mechanism A: The "Gatekeeper" Mutation (Target Modification)

The most common resistance to quinazolines in kinase targets (specifically EGFR) is a secondary mutation in the ATP-binding pocket.

-

The Mechanism: The inhibitor binds to the ATP pocket. Chronic exposure selects for cells with a mutation (classically T790M in EGFR) that introduces a bulky methionine residue. This creates steric hindrance, preventing the quinazoline core from binding while preserving ATP affinity.

-

Detection: Sanger sequencing of the kinase domain (Exons 18-21 for EGFR).

Mechanism B: Bypass Signaling (MET/IGF1R Amplification)

The cell activates an alternative receptor tyrosine kinase (RTK) to bypass the blocked primary target.

-

The Mechanism: Even if 4-methoxyquinazolin-6-ol effectively blocks EGFR, the cell amplifies c-MET or IGF1R . These kinases independently activate the downstream PI3K/AKT survival pathway, rendering the upstream blockade irrelevant.

-

Detection: Western blot for p-MET or p-IGF1R; FISH for gene amplification.

Mechanism C: Phenotypic Transformation (EMT)

-

The Mechanism: Epithelial-to-Mesenchymal Transition (EMT). Cells downregulate E-cadherin and upregulate Vimentin/N-cadherin. Mesenchymal cells are intrinsically more resistant to kinase inhibitors due to rewired apoptotic thresholds (e.g., BIM deletion).

Visualizing the Resistance Pathways

Figure 1: Logical flow of Quinazoline resistance. The drug (Blue) normally inhibits the Target (Green). Resistance occurs via Mutation (Red) blocking the drug, or Bypass (Yellow) reactivating downstream signaling.

Experimental Protocols (The "How-To")

Protocol A: Generation of Resistant Cell Lines (Stepwise Escalation)

Objective: To create an isogenic pair (Parental vs. Resistant) to study the specific mechanism of resistance to 4-methoxyquinazolin-6-ol.

-

Determine IC50: Establish the IC50 of the parental line (e.g., 50 nM).

-

Initial Seeding: Seed cells at 30% confluence in 10cm dishes.

-

Low Dose Exposure: Treat cells with IC20 concentration. Change media every 3 days.

-

Escalation: Once cells reach 80% confluence and exhibit normal morphology, passage them and increase concentration by 50-100% (e.g., 50 nM

100 nM). -

Selection: Continue escalation until cells grow robustly at 10x the original IC50 .

-

Maintenance: Maintain a "Maintenance Flask" with drug and a "Withdrawal Flask" (drug-free for 7 days) before performing assays to wash out acute effects.

Protocol B: Combination Synergy Assay (Chou-Talalay Method)

Objective: To validate if a bypass inhibitor restores sensitivity.

-

Reagents: 4-methoxyquinazolin-6-ol (Drug A) + Crizotinib (MET inhibitor) or Osimertinib (T790M active) (Drug B).

-

Design:

-

Set up a 6x6 matrix in a 96-well plate.

-

Drug A: Serial dilution (vertical).

-

Drug B: Serial dilution (horizontal).

-

-

Readout: Cell viability (ATP-based assay like CellTiter-Glo) after 72 hours.

-

Analysis: Calculate the Combination Index (CI) using CompuSyn software.

-

CI < 1.0: Synergistic (Bypass mechanism confirmed).

-

CI = 1.0: Additive.

-

CI > 1.0: Antagonistic.

-

Frequently Asked Questions (FAQs)

Q1: My resistant cells look morphologically different (spindle-shaped). Why? A: This indicates Epithelial-to-Mesenchymal Transition (EMT) . The chronic stress of the quinazoline inhibitor has forced the cells to switch phenotype.

-

Verification: Run a Western Blot.[1] Expect:

E-Cadherin, -

Solution: EMT-driven resistance is hard to reverse. Consider using BH3-mimetics (e.g., Navitoclax) to target the apoptotic threshold directly [1].

Q2: Can I use 4-methoxyquinazolin-6-ol for in vivo xenografts? A: Proceed with caution. The C6-hydroxyl group is a prime target for Phase II metabolism (glucuronidation) in the liver, which may rapidly clear the drug.

-

Recommendation: You may need to formulate the compound in a lipid-based vehicle (e.g., Captisol or PEG400/Tween80) or synthesize a prodrug (e.g., O-acylation) to improve pharmacokinetic stability [2].

Q3: Western blots show the target is inhibited, but cells are still growing. A: This is the hallmark of Bypass Signaling . You have successfully blocked the primary kinase (e.g., EGFR), but the downstream effector (AKT or ERK) is being kept alive by a different kinase (MET, HER2, or IGF1R). Refer to Protocol B to identify the rescue partner.

References

-

Wu, S., et al. (2020). "Overcoming EGFR-TKI resistance in non-small cell lung cancer: from mechanisms to therapies."[2][3][4] Molecular Cancer. Available at: [Link]

-

Eckstein, N., et al. (2014). "EGFR-pathway analysis in non-small cell lung cancer (NSCLC) reveals new potential drug targets." Journal of Experimental & Clinical Cancer Research. Available at: [Link]

-

Kobayashi, S., et al. (2005). "EGFR mutation and resistance of non-small-cell lung cancer to gefitinib."[5] New England Journal of Medicine. Available at: [Link]

-

Engelman, J. A., et al. (2007). "MET amplification leads to gefitinib resistance in lung cancer by activating ERBB3 signaling." Science. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Frontiers | Therapeutic strategies to overcome EGFR mutations as acquired resistance mechanism in ALK-rearranged non-small-cell lung cancer: Case Reports [frontiersin.org]

- 4. Overcoming molecular mechanisms of resistance to first-generation epidermal growth factor receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overcoming EGFR-TKI resistance by targeting the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Senior Application Scientist's Guide to Validating 4-methoxyquinazolin-6-ol as a Hit from a Library Screen

Introduction: From High-Throughput Hit to Validated Lead

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries against a biological target.[1][2] However, the initial list of "hits" from such a campaign is merely the starting point of a rigorous journey. Progressing an active compound from a primary screen into a viable starting point for lead optimization is a process fraught with potential pitfalls, where a majority of initial hits are ultimately discarded.[3] This guide provides a comprehensive, field-proven framework for the critical process of hit validation, using the hypothetical discovery of 4-methoxyquinazolin-6-ol as our case study.

The quinazoline scaffold is a well-established privileged structure in medicinal chemistry, particularly renowned for its activity as a protein kinase inhibitor.[4][5] Many successful anti-cancer drugs, such as Gefitinib and Erlotinib, are built upon this core, typically targeting tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[6][7] Therefore, for the purposes of this guide, we will proceed with the working hypothesis that 4-methoxyquinazolin-6-ol was identified as a hit in a primary screen against a protein kinase, which we will refer to as "Kinase-X".

This guide is structured not as a rigid protocol, but as a logical cascade of experiments. We will explain the causality behind each experimental choice, provide detailed methodologies for key assays, and present a framework for comparing our hit's performance against established alternatives. Our goal is to move beyond a simple checklist and instill a philosophy of robust, self-validating science to ensure that resources are invested only in the most promising chemical matter.

Phase 1: Foundational Hit Confirmation and Triage

The immediate goal following a primary HTS is to eliminate false positives and assay artifacts.[3] These are compounds that appear active through mechanisms other than direct, specific binding to the target.[3] This initial triage is arguably the most critical step; failing to eliminate artifacts here leads to wasted time, resources, and intellectual effort on dead-end molecules.

Compound Integrity: The Non-Negotiable First Step

The first assumption to challenge is the integrity of the hit compound itself. Library compounds can degrade, be impure, or be misidentified.

-

Causality: A fresh, pure, and structurally verified sample is essential to ensure that the observed activity is due to the intended molecule and not a contaminant or degradation product.

-

Protocol:

-

Procurement/Re-synthesis: Obtain a fresh, solid sample of 4-methoxyquinazolin-6-ol. If not commercially available, re-synthesis is required.

-

Identity and Purity Analysis:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity (aim for >95%).

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure.

-

-

Activity Confirmation: The Dose-Response Curve

With a verified compound in hand, the next step is to robustly confirm its activity in the primary screening assay.

-

Causality: A single-point HTS result is prone to error. A full dose-response curve confirms the activity, establishes potency (IC50), and reveals the compound's behavior over a range of concentrations, which can provide early clues about its mechanism.

-

Methodology:

-

Prepare a serial dilution of 4-methoxyquinazolin-6-ol (e.g., 10-point, 3-fold dilution starting from 100 µM).

-

Perform the primary Kinase-X biochemical assay.

-

Include necessary controls:

-

Negative Control: DMSO vehicle only (defines 0% inhibition).

-

Positive Control: A known, potent inhibitor of Kinase-X (defines 100% inhibition).

-

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Counter-Screening for Assay Artifacts

Many compounds can interfere with assay technologies. It is crucial to rule out these non-specific mechanisms.

-

Causality: Artifacts like compound aggregation, fluorescence interference, or redox activity are common sources of false positives in HTS.[3] Orthogonal assays and counter-screens are used to identify these behaviors.

-

Recommended Assays:

-

Promiscuity/Aggregation Screen: Test the compound's activity in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Aggregators are often disrupted by detergents, leading to a significant loss of activity.

-

Technology-Specific Counter-Screens: If the primary assay is fluorescence-based, run the assay without the target enzyme to check for intrinsic compound fluorescence that could be misread as a signal.

-

Below is a workflow diagram illustrating this crucial first phase of hit validation.

Caption: The initial workflow for validating a primary HTS hit.

Phase 2: Direct Target Engagement and Selectivity

Once a hit is confirmed to be a real, non-artifact inhibitor in the primary assay, the next critical question is: does it directly bind to the intended target, Kinase-X? Biochemical assays measure an effect (e.g., inhibition of enzyme activity), while biophysical assays directly measure the physical interaction between the compound and the protein.[8] Using an orthogonal biophysical method is a cornerstone of modern hit validation.[9]

Biophysical Validation of Target Binding

We will employ a thermal shift assay as our primary biophysical validation method due to its high throughput and low protein requirement compared to other "gold standard" techniques.

-

Causality: The principle of a thermal shift assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is that the binding of a small molecule ligand stabilizes a protein, increasing its melting temperature (Tm).[8] An increase in Tm in the presence of 4-methoxyquinazolin-6-ol provides strong evidence of direct physical binding.

-

Alternative Methods: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are considered gold standards for measuring binding affinity (Kd) and kinetics.[3][8] While more resource-intensive, they can be employed later in the hit-to-lead stage for more detailed characterization.

-

Materials & Reagents:

-

Purified Kinase-X protein (to >90% purity).

-

4-methoxyquinazolin-6-ol (and positive/negative control compounds).

-

SYPRO Orange dye (5000x stock in DMSO).

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂).

-

Quantitative PCR (qPCR) instrument capable of a melt-curve analysis.

-

96-well or 384-well PCR plates.

-

-

Step-by-Step Methodology:

-

Prepare a master mix containing the final concentration of Kinase-X (e.g., 2 µM) and SYPRO Orange dye (e.g., 5x final concentration) in assay buffer.

-

Aliquot 20 µL of the master mix into each well of the PCR plate.

-

Add 0.5 µL of compound from a dilution series (e.g., final concentrations ranging from 100 µM to 10 nM) to the appropriate wells. Include DMSO-only (vehicle) and positive control wells.

-

Seal the plate, centrifuge briefly to mix, and incubate at room temperature for 15 minutes.

-

Place the plate in the qPCR instrument.

-

Run a melt-curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/minute, acquiring fluorescence data at each interval.

-

-

Data Analysis:

-

Plot fluorescence versus temperature for each well.

-

The melting temperature (Tm) is the inflection point of the curve, often calculated by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.

-

A ΔTm (Tm with compound - Tm with DMSO) of ≥ 2 °C is generally considered a significant shift and confirms direct binding.

-

Assessing Kinase Selectivity

-

Causality: A promiscuous kinase inhibitor that hits many targets is often a poor starting point for a drug campaign due to the high potential for off-target toxicity. Early assessment of selectivity helps prioritize compounds that are more likely to yield a safe and effective drug. The quinazoline scaffold is known to bind the ATP pocket of kinases, and many kinases share a structurally similar pocket, making selectivity a key challenge.[4]

-

Methodology: The most efficient way to assess selectivity is to screen 4-methoxyquinazolin-6-ol against a broad panel of kinases. Commercial services (e.g., from Eurofins, Reaction Biology) offer panels of hundreds of kinases. The compound is typically tested at a single high concentration (e.g., 1 µM or 10 µM).

-

Data Interpretation: The results are often visualized as a "kinome tree," where inhibited kinases are highlighted. A selective compound will inhibit only a few kinases, ideally within the same family as Kinase-X.

| Parameter | 4-methoxyquinazolin-6-ol | Alternative A (Gefitinib) | Control (Inactive Analog) |

| Purity (LC-MS) | >98% | >99% | >99% |

| Biochemical IC50 (Kinase-X) | 500 nM | 30 nM (EGFR) | > 100 µM |

| DSF ΔTm (vs. Kinase-X) | + 4.5 °C | + 7.0 °C (vs. EGFR) | + 0.1 °C |

| Selectivity Score (S10 at 1µM) ¹ | 0.05 | 0.02 | N/A |

| ¹S10(1µM) = Number of kinases with >90% inhibition / Total number of kinases tested. A lower score indicates higher selectivity. Data for Alternative A is based on its known target, EGFR. |

Phase 3: Cellular Activity and Mechanism of Action

A compound that binds to a purified protein in a test tube is a promising start, but it is not yet a drug candidate. The compound must be able to cross the cell membrane, engage its target in the crowded cellular environment, and elicit a functional biological response.[10][11]

Cellular Target Engagement

-

Causality: Confirming that the compound binds to its target inside a living cell is a critical validation step.[10][12] The Cellular Thermal Shift Assay (CETSA) is the in-cell equivalent of DSF and provides a direct readout of intracellular target engagement.[11][13]

-

Principle: Intact cells are treated with the compound, then heated. Stabilized target protein (due to compound binding) will remain soluble at higher temperatures, while unbound protein will denature and precipitate. The amount of soluble protein remaining at each temperature is then quantified, typically by Western Blot or ELISA.

-

Materials & Reagents:

-

A cell line that expresses Kinase-X (e.g., a relevant cancer cell line).

-

Standard cell culture reagents (media, FBS, etc.).

-

4-methoxyquinazolin-6-ol and controls.

-

Phosphate-buffered saline (PBS) with protease/phosphatase inhibitors.

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

-

Antibody specific for Kinase-X for Western Blot detection.

-

-

Step-by-Step Methodology:

-

Culture cells to ~80% confluency.

-

Treat cells with various concentrations of 4-methoxyquinazolin-6-ol or DMSO for 1-2 hours in the incubator.

-

Harvest, wash, and resuspend the cells in PBS with inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. One aliquot should remain at room temperature (no-heat control).

-

Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

-

Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

-

Collect the supernatant, which contains the soluble protein fraction.

-

Analyze the amount of soluble Kinase-X in each sample by Western Blot.

-

-

Data Analysis:

-

Quantify the band intensity for Kinase-X at each temperature for both DMSO and compound-treated samples.

-

Plot the percentage of soluble Kinase-X (relative to the no-heat control) against temperature.

-

A rightward shift in the curve for the compound-treated sample indicates target stabilization and cellular engagement.

-

Functional Cellular Assays

-

Causality: Target engagement must translate into a functional outcome.[14] For a kinase inhibitor, this typically means blocking the downstream signaling pathway controlled by the kinase, which in turn should affect cell fate (e.g., inhibit proliferation or induce apoptosis).[15]

The diagram below illustrates a hypothetical signaling pathway for Kinase-X.

Caption: Inhibition of Kinase-X is expected to block substrate phosphorylation.

-

Target Modulation (Phospho-Assay):

-

Rationale: To provide a direct link between target engagement and pathway activity.

-

Method: Treat cells with 4-methoxyquinazolin-6-ol for a short period (e.g., 2 hours), then lyse and perform a Western blot using an antibody specific for the phosphorylated form of a known downstream substrate of Kinase-X. A potent inhibitor should reduce the level of the phospho-substrate in a dose-dependent manner.

-

-

Cell Viability/Proliferation Assay:

-

Rationale: To determine if pathway inhibition leads to the desired anti-cancer effect.[15]

-

Method: Seed cancer cells in 96-well plates, treat with a dose range of the compound for 72 hours, and measure cell viability using a reagent like CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolic activity. This will yield a cellular potency value (EC50).

-

-

Apoptosis Assay:

-

Rationale: To determine the mechanism of cell death (apoptosis vs. necrosis).

-

Method: Use a reagent like Caspase-Glo® 3/7 (Promega) to measure the activity of executioner caspases, which are key mediators of apoptosis. An increase in the caspase signal indicates the induction of programmed cell death.

-

Phase 4: Comparative Analysis Against Alternatives

To understand the true potential of 4-methoxyquinazolin-6-ol, its performance must be benchmarked against relevant competitor compounds. For our Kinase-X inhibitor, a suitable comparator would be an approved drug that targets a similar kinase, such as Gefitinib , an EGFR inhibitor with a quinazoline core.[16]

The following table summarizes the data from our hypothetical validation cascade, presenting a direct comparison.

| Assay Parameter | 4-methoxyquinazolin-6-ol | Alternative A (Gefitinib) | Interpretation for Hit Compound |

| Biochemical Potency (IC50) | 500 nM | 30 nM | Moderately potent. Demonstrates on-target activity. |

| Biophysical Binding (DSF ΔTm) | + 4.5 °C | + 7.0 °C | Confirms direct, physical binding to the target. |

| Cellular Target Engagement (CETSA) | Shift Observed @ 10 µM | Shift Observed @ 1 µM | Compound is cell-permeable and engages the target. |

| Cellular Pathway Inhibition (EC50) | 2 µM | 150 nM | Functional activity in cells, ~4-fold shift from biochemical IC50. |

| Anti-Proliferative Activity (EC50) | 5 µM | 200 nM | Demonstrates desired anti-cancer phenotype. |

| Selectivity (S10 Score @ 1 µM) | 0.05 | 0.02 | Reasonably selective, though less so than the approved drug. |

This comparative data provides a clear, objective assessment. Our hit, 4-methoxyquinazolin-6-ol, is a valid, on-target, cell-active inhibitor of Kinase-X. While it is less potent and selective than the established drug Gefitinib, it represents a solid, validated starting point for a medicinal chemistry program to improve these properties.

Conclusion and Future Directions

Through a systematic, multi-phase validation process, we have moved 4-methoxyquinazolin-6-ol from a tentative "hit" to a "validated lead candidate." We have confirmed its identity and purity, established its potency through dose-response, demonstrated direct target binding using an orthogonal biophysical assay, and verified its ability to engage its target in cells and elicit a functional anti-proliferative response.

This self-validating workflow, grounded in scientific causality, ensures that the foundation for the subsequent drug discovery program is solid. The next steps for the 4-methoxyquinazolin-6-ol program would involve:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to improve potency and selectivity.[17][18]

-

ADME/Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity properties.

-

Structural Biology: Attempting to obtain a co-crystal structure of the compound bound to Kinase-X to guide rational drug design.

By adhering to this rigorous validation cascade, research organizations can significantly increase the probability of success in the long and arduous journey of drug development, ensuring that only the most promising molecules advance.

References

-

Hilaris Publisher. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Link

-

RACO. (n.d.). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Link

-

Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Link

-

PubMed. (n.d.). Hit-to-Lead: Hit Validation and Assessment. Link

-

PMC. (n.d.). Benefits of functional assays in personalized cancer medicine: more than just a proof-of-concept. Link

-

MDPI. (n.d.). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Link

-

PMC. (n.d.). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Link

-

PubMed Central. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Link

-

Dalton Transactions (RSC Publishing). (n.d.). Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review. Link

-

Selvita. (2025). A Practical Guide to Target Engagement Assays. Link

-

NIH. (2022). Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H). Link

-

Google Patents. (n.d.). WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. Link

-

BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Link

-

PMC - NIH. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Link

-

ResearchGate. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Link

-

PMC - NIH. (n.d.). Target Engagement Assays in Early Drug Discovery. Link

-

InTechOpen. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Link

-

PubMed. (2025). Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Link

-

MDPI. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Link

-

Eurofins DiscoverX. (n.d.). Target Engagement Assays. Link

-

PMC - NIH. (2023). Standardized assays to monitor drug sensitivity in hematologic cancers. Link

-

Celtarys Research. (2025). Biochemical assays in drug discovery and development. Link

-

PerkinElmer. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. Link

-

ResearchGate. (2025). exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. Link

-

PubMed. (n.d.). Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Link

-

NIH. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Link

-

NCBI. (n.d.). Interpreting and Validating Results from High-Throughput Screening Approaches. Link

-

ResearchGate. (n.d.). Biochemical Assays for Evaluating Anticancer Activity and Validating Mechanisms of Action in Coordination/Organometallic Compounds (Review). Link

-

PubMed. (n.d.). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. Link

-

Medicines Discovery Catapult. (n.d.). In Vitro Biology Expertise for Data-Driven Drug Discovery. Link

-

YouTube. (2024). High throughput screening techniques in the pharmaceutical industry. Link

-

Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. Link

-

Wikipedia. (n.d.). High-throughput screening. Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. High-throughput screening - Wikipedia [en.wikipedia.org]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. raco.cat [raco.cat]

- 5. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hit-to-Lead: Hit Validation and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selvita.com [selvita.com]

- 11. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Target Engagement Assays [discoverx.com]

- 13. drugtargetreview.com [drugtargetreview.com]

- 14. Benefits of functional assays in personalized cancer medicine: more than just a proof-of-concept - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iv.iiarjournals.org [iv.iiarjournals.org]

- 16. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quinazoline Scaffold: A Privileged Platform for Kinase Inhibition - A Comparative Guide

Introduction

The quinazoline ring system represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors. Its rigid, bicyclic structure provides an ideal framework for ATP-competitive inhibition, allowing for the development of highly potent and selective therapeutic agents. This guide provides a comparative analysis of prominent quinazoline-based inhibitors, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental data that underpins their clinical utility.

It is important to note that while the initial focus of this guide was to include a direct comparison with 4-methoxyquinazolin-6-ol, a thorough search of the scientific literature and chemical databases revealed a significant lack of available biological data for this specific compound. Therefore, to provide a comprehensive and data-supported resource for researchers, this guide will focus on a comparative analysis of well-characterized and clinically relevant quinazoline-based kinase inhibitors. This approach will allow for a deeper understanding of the broader class and the principles guiding the development of these targeted therapies.

The Quinazoline Core: A Foundation for Kinase Selectivity

The therapeutic efficacy of quinazoline-based inhibitors stems from their ability to mimic the adenine moiety of ATP, thereby competitively binding to the ATP-binding pocket of kinase domains. The quinazoline nucleus itself is a critical pharmacophore, with specific substitutions at various positions dictating the inhibitor's potency and selectivity for different kinases.[1]

Key Pharmacophoric Features:

-

4-Anilino Substitution: A common feature of many potent quinazoline-based kinase inhibitors is the presence of a substituted aniline ring at the 4-position. This moiety extends into a hydrophobic pocket of the kinase active site, and substitutions on this ring are crucial for modulating potency and selectivity.[2]

-

6- and 7-Substitutions: The 6- and 7-positions of the quinazoline ring are often modified with solubilizing groups or moieties that can form additional interactions with the solvent-exposed region of the ATP-binding site, influencing pharmacokinetic properties and target engagement.[3]

A Comparative Analysis of Prominent Quinazoline-Based Inhibitors

The versatility of the quinazoline scaffold has led to the development of multiple generations of kinase inhibitors with distinct target profiles and clinical applications.

First-Generation Reversible Inhibitors: Gefitinib and Erlotinib

Gefitinib (Iressa®) and Erlotinib (Tarceva®) were among the first quinazoline-based inhibitors to receive FDA approval for the treatment of non-small cell lung cancer (NSCLC).[4][5] Both are reversible, ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][6] Their mechanism of action involves blocking the intracellular phosphorylation of EGFR, thereby inhibiting downstream signaling pathways responsible for cell proliferation and survival.[5]

Mechanism of Action: EGFR Inhibition

dot graph EGFR_Inhibition { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} dot

Second-Generation Irreversible Inhibitors: Afatinib

Afatinib (Gilotrif®) is a second-generation, irreversible inhibitor of the ErbB family of receptors, including EGFR, HER2, and HER4.[7] Its irreversible binding is achieved through a reactive acrylamide group that forms a covalent bond with a cysteine residue in the ATP-binding site of the kinase. This covalent modification leads to a more sustained inhibition of signaling compared to reversible inhibitors.

Dual Tyrosine Kinase Inhibitors: Lapatinib

Lapatinib (Tykerb®) is a dual inhibitor of both EGFR and HER2 tyrosine kinases.[8] Overexpression of HER2 is a key driver in a subset of breast cancers.[9] By inhibiting both EGFR and HER2, Lapatinib provides a broader spectrum of activity in HER2-positive tumors.[10]

Multi-Kinase Inhibitors: Vandetanib

Vandetanib (Caprelsa®) demonstrates the adaptability of the quinazoline scaffold to target multiple kinase families. It is an inhibitor of VEGFR2, EGFR, and RET tyrosine kinases.[11] By simultaneously targeting pathways involved in both tumor cell proliferation (EGFR) and angiogenesis (VEGFR2), Vandetanib offers a multi-pronged approach to cancer therapy.

Third-Generation Mutant-Selective Inhibitors: Osimertinib

A significant challenge with first and second-generation EGFR inhibitors is the development of resistance, often through the T790M mutation in the EGFR kinase domain. Osimertinib (Tagrisso®) is a third-generation inhibitor designed to selectively target both sensitizing EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR, thereby reducing off-target toxicities.

Comparative Performance Data

The following table summarizes key in vitro activity data for a selection of quinazoline-based inhibitors against various kinases and cancer cell lines.

| Inhibitor | Target Kinase(s) | IC50 (nM) | Cell Line | Cellular IC50 (nM) | Reference(s) |

| Gefitinib | EGFR | 2-37 | A431 | 8-790 | [5] |

| Erlotinib | EGFR | 2 | NCI-H358 | 790 | [5] |

| Afatinib | EGFR (wild type) | 31 | Ba/F3 | - | [12] |

| EGFR (L858R+T790M) | 57 | H1975 | - | [7] | |

| Pancreatic Cancer Cells | - | BxPC3 | 11 | [13] | |

| Lapatinib | HER2 | 8 | SKBR3 | - | [3] |

| Vandetanib | VEGFR2 | 36.78 | A549 | - | [14] |

| EGFR | 19.76 | H446 | - | [14] | |

| Osimertinib | EGFR (L858R+T790M) | <1 | H1975 | 11 | [7][12] |

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Methodologies for Inhibitor Characterization

The evaluation of quinazoline-based inhibitors relies on a suite of well-established in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: A purified recombinant kinase is incubated with a specific substrate (often a synthetic peptide) and ATP. The inhibitor is added at varying concentrations, and the extent of substrate phosphorylation is measured.

Workflow:

Detailed Protocol (Example: VEGFR2 Kinase Assay): [15][16]

-

Reagent Preparation: Thaw and prepare the 5x Kinase assay buffer, ATP, and 50x peptide substrate. Dilute the VEGFR2 enzyme to the desired concentration (e.g., 1 ng/µl) with 1x Kinase assay buffer.

-

Reaction Setup: In a 96-well plate, add the inhibitor at various concentrations. Add the master mixture containing the kinase assay buffer, ATP, and substrate.

-

Initiate Reaction: Add the diluted VEGFR2 enzyme to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 45 minutes).

-

Detection: Add a detection reagent (e.g., Kinase-Glo® Max) which measures the amount of ATP remaining. The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Cellular Phosphorylation Assay

This assay assesses the inhibitor's ability to block kinase activity within a cellular context.

Principle: Cells that overexpress the target kinase are treated with the inhibitor, followed by stimulation with a growth factor to induce receptor phosphorylation. The level of phosphorylated kinase is then quantified.

Workflow:

Detailed Protocol (Example: Cell-Based EGFR Phosphorylation ELISA): [17]

-

Cell Plating: Seed cells (e.g., A431) into a 96-well tissue culture plate and incubate overnight.

-

Inhibitor Treatment: Treat the cells with the quinazoline inhibitor at various concentrations for a specified time.

-

Stimulation: Stimulate the cells with EGF to induce EGFR phosphorylation.

-

Fixation and Permeabilization: Fix the cells with a fixing solution and then permeabilize them to allow antibody entry.

-

Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated EGFR. In parallel wells, use an antibody for total EGFR as a normalization control.

-

Secondary Antibody and Detection: Add an HRP-conjugated secondary antibody, followed by a TMB substrate. The color development is proportional to the amount of phosphorylated EGFR.

-